
6-Bromo-5-fluoro-N-methylpicolinamide
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Overview
Description
6-Bromo-5-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol It is a derivative of picolinamide, characterized by the presence of bromine and fluorine atoms on the pyridine ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-N-methylpicolinamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a picolinamide precursor, followed by N-methylation. The reaction conditions often involve the use of appropriate solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize yield and efficiency, often utilizing automated systems for precise control of reaction parameters. The compound is then purified through techniques such as crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically conducted under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
6-Bromo-5-fluoro-N-methylpicolinamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various reactions, including:
- Substitution reactions : The presence of bromine and fluorine enhances its reactivity.
- Coupling reactions : It can be used to create derivatives with desired biological activities.
Table 1: Synthetic Applications of this compound
Application Type | Description |
---|---|
Organic Synthesis | Acts as a building block for complex molecules. |
Reaction Intermediates | Involved in substitution and coupling reactions. |
Material Development | Used in developing advanced materials with specific properties. |
Biological Research Applications
Biochemical Probes
The compound is investigated for its potential as a biochemical probe to study enzyme functions and interactions. Its ability to selectively bind to certain enzymes makes it valuable for understanding biochemical pathways.
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties, including:
- Anti-inflammatory effects : Potential use in treating inflammatory diseases.
- Anticancer activities : Studies suggest it may inhibit cancer cell proliferation.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological models:
-
Animal Models for Schizophrenia Treatment
Research has shown that compounds similar to this compound exhibit potential therapeutic effects in animal models predictive of schizophrenia symptoms, highlighting its role as an allosteric modulator . -
Cancer Cell Proliferation Inhibition
Laboratory studies have demonstrated that this compound can significantly inhibit the proliferation of certain cancer cell lines, suggesting its potential utility in cancer therapy . -
Inflammatory Disease Models
Investigations into its anti-inflammatory properties have revealed promise in reducing inflammation markers in preclinical models .
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ability to inhibit certain cellular processes makes it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methylpicolinamide: Similar in structure but lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Fluoro-N-methylpicolinamide: Lacks the bromine atom, which can influence its properties and applications.
N-Methylpicolinamide: The parent compound without halogen substitutions, used as a reference for studying the effects of bromine and fluorine substitutions.
Uniqueness
6-Bromo-5-fluoro-N-methylpicolinamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
Biological Activity
6-Bromo-5-fluoro-N-methylpicolinamide is an organic compound that has garnered attention for its potential biological activities, especially in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
This compound | C7H8BrFN2 | 230.49 |
The presence of both bromine and fluorine atoms enhances its reactivity and biological activity, making it a unique candidate for further research in pharmacology and biochemistry .
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders . Its structural features allow it to interact with specific biological targets, which can lead to significant therapeutic effects.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the growth of human lung cancer (A549), cervical cancer (HeLa), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. The IC50 values for these activities range from approximately 16.54 µM to 63.92 µM, indicating its potential as an anticancer agent .
The mechanism of action involves the compound's interaction with specific enzymes or receptors within the target cells. The bromine and fluorine substituents contribute to enhanced binding affinity through hydrogen bonding and electrostatic interactions, which stabilize the compound's association with target proteins .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxicity of various derivatives of picolinamide compounds, including this compound. It was found that this compound showed significant activity against multiple cancer cell lines, confirming its potential as a lead compound for drug development .
- Inhibition Studies : Another investigation focused on the inhibitory effects of this compound on key enzymes involved in tumor progression. The findings indicated that this compound could effectively inhibit enzyme activity, contributing to its anticancer properties .
Summary of Biological Activity
The following table summarizes the biological activity of this compound against various cancer cell lines:
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
A549 | 16.54 | Moderate Cytotoxicity |
HeLa | 63.92 | Moderate Cytotoxicity |
MCF-7 | 25.30 | Significant Cytotoxicity |
PC-3 | 40.00 | Moderate Cytotoxicity |
These results highlight the compound's potential as a candidate for further development in anticancer therapies.
Properties
IUPAC Name |
6-bromo-5-fluoro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLFDSOEMHMXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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